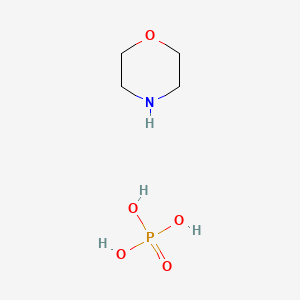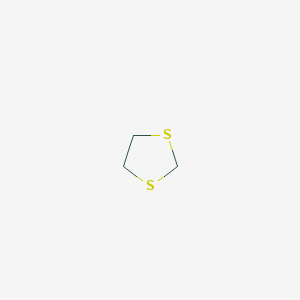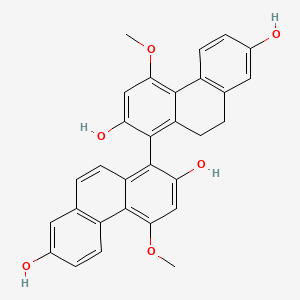
1,3-Bis(4-hydroxycyclohexyl)-1-nitrosourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-hydroxycyclohexyl)-1-nitrosourea is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of two hydroxycyclohexyl groups and a nitrosourea moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-hydroxycyclohexyl)-1-nitrosourea typically involves the reaction of 4-hydroxycyclohexylamine with nitrosyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Hydroxycyclohexylamine} + \text{Nitrosyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,3-Bis(4-hydroxycyclohexyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea moiety to amines or other reduced forms.
Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
1,3-Bis(4-hydroxycyclohexyl)-1-nitrosourea has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Bis(4-hydroxycyclohexyl)-1-nitrosourea involves its interaction with molecular targets such as enzymes and proteins. The nitrosourea moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the context of its potential anticancer properties.
類似化合物との比較
Similar Compounds
1,3-Bis(4-hydroxycyclohexyl)urea: Lacks the nitrosourea moiety, resulting in different reactivity and applications.
1,3-Bis(4-hydroxyphenyl)urea: Contains phenyl groups instead of cyclohexyl groups, leading to variations in chemical behavior.
Uniqueness
1,3-Bis(4-hydroxycyclohexyl)-1-nitrosourea is unique due to the presence of both hydroxycyclohexyl groups and the nitrosourea moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
80413-77-0 |
|---|---|
分子式 |
C13H23N3O4 |
分子量 |
285.34 g/mol |
IUPAC名 |
1,3-bis(4-hydroxycyclohexyl)-1-nitrosourea |
InChI |
InChI=1S/C13H23N3O4/c17-11-5-1-9(2-6-11)14-13(19)16(15-20)10-3-7-12(18)8-4-10/h9-12,17-18H,1-8H2,(H,14,19) |
InChIキー |
SWKQVWNDLMALCD-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1NC(=O)N(C2CCC(CC2)O)N=O)O |
正規SMILES |
C1CC(CCC1NC(=O)N(C2CCC(CC2)O)N=O)O |
| 80413-77-0 | |
同義語 |
BHCNU N,N'-bis(4-hydroxycyclohexyl)-N'-nitrosourea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[20,22,23,25-Tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B1216126.png)
![2-bromo-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1216127.png)












